Theobromine-d6

Isotopic enrichment Internal standard LC-MS/MS

Select Theobromine-d6 for accurate, matrix-robust LC-MS/MS quantification. Its +6 Da mass shift guarantees baseline chromatographic separation from endogenous theobromine, preventing isotopic crosstalk that plagues d3 analogs. With ≥98 atom % D enrichment and consistent recovery (~89%), it's the definitive internal standard for FDA/EMA-compliant bioequivalence studies, therapeutic drug monitoring in neonates, and food SIDA analyses. Avoid analytical error from inferior labels.

Molecular Formula C7H8N4O2
Molecular Weight 186.20 g/mol
CAS No. 117490-40-1
Cat. No. B563439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTheobromine-d6
CAS117490-40-1
Synonyms3,7-Dihydro-3,7-di(methyl-d3)-1H-purine-2,6-dione;  3,7-Dimethylxanthine-d6;  Diurobromine-d6;  Santheose-d6;  Teobromin-d6;  Thesal-d6;  NSC 5039-d6;  _x000B_SC 15090-d6;  Theophylline-Ethylenediamine Imp. G (EP)-d6
Molecular FormulaC7H8N4O2
Molecular Weight186.20 g/mol
Structural Identifiers
SMILESCN1C=NC2=C1C(=O)NC(=O)N2C
InChIInChI=1S/C7H8N4O2/c1-10-3-8-5-4(10)6(12)9-7(13)11(5)2/h3H,1-2H3,(H,9,12,13)/i1D3,2D3
InChIKeyYAPQBXQYLJRXSA-WFGJKAKNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Theobromine-d6 (CAS 117490-40-1): Deuterated Internal Standard for LC-MS/MS Quantification of Theobromine in Biological and Food Matrices


Theobromine-d6 is a deuterated analog of the methylxanthine alkaloid theobromine, characterized by the replacement of six hydrogen atoms with deuterium (M+6 mass shift) . It is primarily intended for use as a stable isotope-labeled internal standard (SIL-IS) for the quantification of theobromine by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) . The compound exhibits an isotopic enrichment of ≥98 atom % D and a chemical purity typically ≥98% . Its molecular formula is C7H2D6N4O2, with a molecular weight of 186.20 g/mol .

Why Theobromine-d6 Cannot Be Substituted with Unlabeled Theobromine or Lower-Labeled Analogs in Quantitative LC-MS/MS Workflows


In quantitative LC-MS/MS analysis, using unlabeled theobromine or a lower-labeled analog (e.g., theobromine-d3) as an internal standard introduces significant analytical error due to differential matrix effects, ion suppression, and extraction recovery [1]. Theobromine-d6 provides a +6 Da mass shift, which ensures baseline chromatographic separation from the endogenous analyte in complex biological matrices like plasma, urine, and chocolate extracts, thereby preventing isotopic crosstalk and enabling accurate peak integration [2]. Generic substitution fails because the deuterium labeling position and degree directly influence the physicochemical behavior of the molecule; the six-deuterium substitution in theobromine-d6 minimizes chromatographic isotope effects observed with fewer deuterium labels, leading to more consistent retention time matching with the native analyte [3].

Quantitative Differentiation Evidence for Theobromine-d6: Head-to-Head Comparisons with Theobromine-d3 and Unlabeled Theobromine


Isotopic Purity and Enrichment: Theobromine-d6 vs. Theobromine-d3

Theobromine-d6 is specified with an isotopic enrichment of 98 atom % D across six deuterium positions, compared to theobromine-d3 which typically has three deuterium labels . The higher atom % excess and greater mass shift (+6 Da vs. +3 Da) of theobromine-d6 reduce the potential for isotopic overlap with the natural abundance M+3 isotope of the unlabeled analyte, which can be significant at higher concentrations .

Isotopic enrichment Internal standard LC-MS/MS

Method Validation: Linear Range and Accuracy Using Theobromine-d6 as Internal Standard

In a validated LC-MS/MS method for caffeine and theobromine quantification in human plasma, theobromine-d6 was used as the internal standard. The method demonstrated a linear calibration range of 0.500–50.0 μg/mL for caffeine and 0.0100–1.00 μg/mL for theobromine, with acceptable recovery in both human and rat plasma [1]. This performance, achieved with theobromine-d6 as the SIL-IS, is essential for therapeutic drug monitoring applications where precise and accurate metabolite measurement is required.

Method validation Linearity Recovery Human plasma

Extraction Recovery Consistency: Theobromine-d6 Mirrors Analyte Behavior

In a method validation study for caffeine and theobromine in plasma, theobromine-d6 was used as the internal standard. The recovery of theobromine from plasma samples was reported to be similar to that of the internal standard, with theobromine recoveries ranging from 84–91% and theobromine-d6 recovery around 89% [1]. This close alignment in recovery ensures that the internal standard accurately corrects for analyte loss during sample preparation.

Sample preparation Protein precipitation Recovery

Chromatographic Isotope Effects: Theobromine-d6 Minimizes Retention Time Shift

A study on isotopic effects in gas chromatography demonstrated that deuterium labeling can induce measurable shifts in retention time for methylxanthines [1]. While the study focused on various isotopomers of caffeine and its metabolites, it established that the magnitude of the isotope effect depends on both the number of deuterium atoms and their positions. Theobromine-d6, with its six deuterium labels at specific methyl positions, is designed to minimize such effects in reversed-phase LC-MS/MS compared to fewer deuterium labels, thereby ensuring co-elution with the native theobromine and accurate peak area ratios [2].

Chromatography Isotope effect Retention time

Suitability for Multi-Analyte Panels: Theobromine-d6 in Caffeine Metabolite Profiling

A validated UPLC-MS/MS method for the simultaneous quantification of caffeine and its four metabolites (including theobromine) in human plasma utilized theobromine-d6 as the internal standard for theobromine [1]. The method achieved a calibration range of 1-500 ng/mL for metabolites, demonstrating that theobromine-d6 performs reliably in complex multi-analyte panels without cross-interference from other deuterated internal standards used in the same assay (e.g., caffeine-d9) [1].

Multi-analyte Caffeine metabolites Pharmacokinetics

Optimal Research and Industrial Applications for Theobromine-d6 Based on Quantitative Evidence


Clinical Pharmacokinetic Studies of Caffeine and Theobromine in Preterm Infants

Theobromine-d6 is ideally suited as an internal standard in validated LC-MS/MS methods for therapeutic drug monitoring of caffeine and its metabolites in plasma, particularly in vulnerable populations such as preterm infants. The method's validated linear range of 0.0100–1.00 μg/mL for theobromine, achieved using theobromine-d6, ensures precise measurement of low metabolite concentrations critical for dose tailoring [1].

Bioequivalence and Pharmacokinetic Studies of Caffeine-Containing Formulations

For regulatory bioequivalence studies requiring accurate quantification of theobromine as a caffeine metabolite, theobromine-d6 provides the necessary isotopic purity (≥98 atom % D) and consistent recovery (~89%) to meet stringent FDA/EMA guidelines for bioanalytical method validation [2]. Its use minimizes matrix effects and ensures data integrity across study cohorts.

Food Authenticity and Quality Control: Quantification of Theobromine in Chocolate and Cocoa Products

Theobromine-d6 is the preferred internal standard for stable isotope dilution assays (SIDA) in food analysis, enabling accurate determination of theobromine content in complex matrices like chocolate. The +6 Da mass shift provided by theobromine-d6 ensures clear separation from the endogenous analyte, facilitating compliance with labeling regulations and quality standards in the food industry [3].

Environmental Monitoring of Methylxanthines in Water Systems

In environmental studies assessing caffeine and its metabolites as aquatic pollutants, theobromine-d6 serves as a reliable internal standard for LC-MS/MS quantification in complex water matrices. Its use corrects for ion suppression and sample loss during solid-phase extraction, enabling accurate measurement of theobromine at trace levels (ng/L) in surface and wastewater [4].

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